N-(Piperidin-3-yl)benzolsulfonamid-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

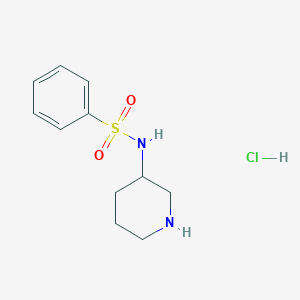

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C11H16N2O2S·HCl and a molecular weight of 276.79 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a white to off-white powder that is soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity: Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit specific enzymes, making these compounds valuable in biochemical research. For instance, sulfonamide derivatives have shown promise as inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative diseases .

- Anticancer Properties: Research indicates that sulfonamide derivatives can induce cell death in cancer cells through mechanisms such as apoptosis and necrosis. For example, a study highlighted the effectiveness of a related compound in targeting metastatic colon cancer cells with higher potency than standard treatments .

Biological Research

The compound serves as a crucial tool in biological studies due to its ability to mimic natural substrates and interact with various biological targets:

- Protein Interactions: It is utilized to study enzyme inhibition and protein interactions, providing insights into cellular processes and potential therapeutic pathways .

- Neuropsychiatric Applications: Recent investigations have explored the use of similar compounds for managing symptoms associated with neuropsychiatric disorders, demonstrating their multifaceted roles in biological systems .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Enzyme inhibitors | Inhibits acetylcholinesterase | |

| Anticancer agents | Induces apoptosis in colon cancer cells | |

| Biological Research | Protein interaction studies | Mimics natural substrates |

| Neuropsychiatric treatment | Potential therapeutic target for dementia |

Case Studies

Case Study 1: Antimicrobial Activity

A study synthesized N-pyridin-3-yl-benzenesulfonamide and tested its antimicrobial activity against various bacterial strains. The results showed significant inhibition at concentrations ranging from 25 mg/ml to 150 mg/ml, indicating strong antibacterial properties .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives demonstrated their capability to inhibit acetylcholinesterase effectively. Compounds were evaluated for their binding interactions with bovine serum albumin, revealing their pharmacological effectiveness .

Case Study 3: Anticancer Research

In a comparative study on colon cancer treatments, a sulfonamide derivative exhibited higher cell death rates than traditional chemotherapeutics like 5-FU, suggesting its potential as a more effective treatment option .

Wirkmechanismus

Remember, it’s important to handle all chemical compounds safely and ethically, following all relevant regulations and guidelines. If you’re planning to work with “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride”, make sure you understand its safety profile and handle it with appropriate care .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Piperidin-3-ylbenzenesulfonamide;hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-Piperidin-3-ylbenzenesulfonamide;hydrochloride follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Ammonia in ethanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.

Benzenesulfonamide: A sulfonamide derivative with applications in medicinal chemistry.

N-Acylpiperidine: Known for its antioxidant and anticancer properties.

Uniqueness

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride is unique due to its combined structural features of piperidine and benzenesulfonamide, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Biologische Aktivität

N-Piperidin-3-ylbenzenesulfonamide; hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its synthesis, characterization, and biological activity, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of N-Piperidin-3-ylbenzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride. The process can be optimized for yield and purity using various solvents and reaction conditions. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| FTIR | Identify functional groups |

| NMR | Determine molecular structure |

| Mass Spectrometry | Confirm molecular weight |

Antimicrobial Activity

Research has demonstrated that N-Piperidin-3-ylbenzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. A study conducted on its antimicrobial efficacy revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a controlled study, the compound was tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at varying concentrations (150 mg/ml to 25 mg/ml). The results indicated a clear dose-dependent response, highlighting the compound's potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/ml |

| Escherichia coli | 100 mg/ml |

| Salmonella typhi | 25 mg/ml |

Anticancer Potential

Emerging studies suggest that N-Piperidin-3-ylbenzenesulfonamide may also possess anticancer properties. Its mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation.

Case Study: Anticancer Activity

A recent investigation into the compound's effects on cancer cell lines showed promising results. The compound was tested against various cancer types, demonstrating significant cytotoxicity at micromolar concentrations.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| H1975 (Lung Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

The biological activity of N-Piperidin-3-ylbenzenesulfonamide is attributed to its ability to interact with specific protein targets involved in microbial resistance and cancer cell signaling pathways. Studies indicate that it may inhibit enzymes such as lipoxygenases, which are crucial in inflammatory responses and cancer progression.

Summary of Mechanisms

- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.

- Anticancer Action : Inhibition of kinase activity leading to reduced cell proliferation.

Eigenschaften

IUPAC Name |

N-piperidin-3-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10;/h1-3,6-7,10,12-13H,4-5,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPPBYGUKOIYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.